molecular formula C8H9IO B3120078 1-Iodo-2-methoxy-3-methylbenzene CAS No. 25922-05-8

1-Iodo-2-methoxy-3-methylbenzene

Cat. No. B3120078
CAS RN: 25922-05-8
M. Wt: 248.06 g/mol
InChI Key: KFBPVUFEPLMJGM-UHFFFAOYSA-N
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Description

“1-Iodo-2-methoxy-3-methylbenzene” is a chemical compound with the molecular formula C8H9IO. It has a molecular weight of 248.06 . The compound belongs to the class of organic compounds known as iodobenzenes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with iodine, methoxy, and methyl groups attached to it . The exact positions of these groups on the benzene ring can be determined by IUPAC nomenclature .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve electrophilic aromatic substitution, similar to other iodobenzenes . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 248.06 and a molecular formula of C8H9IO . It is a solid at room temperature . More specific properties such as melting point, boiling point, and solubility would require further experimental data.

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2-methoxy-3-methylbenzene is the benzene ring, a crucial component in many organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The electrophilic aromatic substitution reaction of benzene is a key pathway in the action of this compound . This reaction allows the compound to retain the aromaticity of the benzene ring, which is crucial for its stability and reactivity .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can also affect the compound’s reactivity and the outcome of its interactions with its targets.

Advantages and Limitations for Lab Experiments

1-Iodo-2-methoxy-3-methylbenzene has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, it is toxic and can be hazardous if not handled properly. It is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1-Iodo-2-methoxy-3-methylbenzene in scientific research. One of the directions is the synthesis of new organic compounds for various applications, including drug discovery and agrochemicals. Another direction is the development of new metal-catalyzed reactions using this compound as a ligand. The use of this compound in the synthesis of new materials, including polymers and nanoparticles, is also an area of future research.

Scientific Research Applications

1-Iodo-2-methoxy-3-methylbenzene is used in various scientific research applications, including organic synthesis and medicinal chemistry. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of ligands for metal-catalyzed reactions.

properties

IUPAC Name

1-iodo-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPVUFEPLMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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